molecular formula C6H2Br2ClF B3183510 1,4-Dibromo-2-chloro-5-fluorobenzene CAS No. 1000572-83-7

1,4-Dibromo-2-chloro-5-fluorobenzene

Cat. No.: B3183510
CAS No.: 1000572-83-7
M. Wt: 288.34
InChI Key: ZQSNVYKWHDKFKO-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-5-fluorobenzene is an aromatic compound with the molecular formula C6H2Br2ClF It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-chloro-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-chloro-5-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine atoms selectively substituting the hydrogen atoms at the 1 and 4 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization and distillation are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-chloro-5-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form biaryl compounds.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typical.

    Reduction: Lithium aluminum hydride in anhydrous ether is a standard reagent for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Suzuki-Miyaura Coupling:

    Reduction: 2-chloro-5-fluorobenzene as the primary product.

Scientific Research Applications

1,4-Dibromo-2-chloro-5-fluorobenzene has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.

    Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.

    Chemical Biology: It is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-chloro-5-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The presence of electron-withdrawing halogens makes the benzene ring more susceptible to nucleophilic attack, facilitating substitution reactions. In cross-coupling reactions, the palladium catalyst coordinates with the halogen atoms, enabling the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-fluorobenzene: Similar structure but lacks the chlorine atom.

    1,3-Dibromo-2-chloro-5-fluorobenzene: Similar structure with different bromine substitution pattern.

    1,4-Dibromo-2,5-difluorobenzene: Contains an additional fluorine atom instead of chlorine.

Uniqueness

1,4-Dibromo-2-chloro-5-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring. This specific arrangement of halogens imparts distinct reactivity and electronic properties, making it valuable for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

1,4-dibromo-2-chloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-2-6(10)4(8)1-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNVYKWHDKFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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